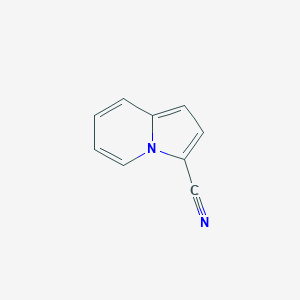

Indolizine-3-carbonitrile

Description

Contextual Significance of Indolizine (B1195054) Scaffolds in Chemical Science

The indolizine nucleus, an aromatic heterocyclic compound, is a structural isomer of indole (B1671886), featuring a fused five-membered and six-membered ring with a bridging nitrogen atom. derpharmachemica.comderpharmachemica.com This core structure is a privileged scaffold in medicinal chemistry and materials science due to its presence in numerous natural products and synthetic compounds exhibiting a wide array of biological activities. derpharmachemica.comresearchgate.net Natural and synthetic indolizines have demonstrated potential as antitumor, antimicrobial, anti-inflammatory, and analgesic agents. derpharmachemica.comnih.gov

The unique electronic architecture of the indolizine ring system, characterized by a delocalized 10π-electron system, imparts it with distinct properties. researchgate.net Its planarity and π-electron-rich nature contribute to its ability to interact with biological targets and participate in various chemical reactions. derpharmachemica.com Furthermore, the indolizine core often exhibits strong fluorescence, making it a valuable component in the development of fluorescent probes and markers for biological imaging and sensing applications. derpharmachemica.comacs.orgnih.gov The versatility of the indolizine scaffold has spurred extensive research into its synthesis and functionalization, aiming to create novel molecules with tailored properties for diverse applications. researchgate.netrsc.org

Academic Relevance of Nitrile-Substituted Indolizine Derivatives

The introduction of a nitrile (-C≡N) group onto the indolizine scaffold, particularly at the 3-position, significantly modulates the molecule's electronic and chemical properties, making these derivatives of particular academic interest. The strong electron-withdrawing nature of the nitrile group influences the electron density distribution within the indolizine ring system, which can, in turn, affect its reactivity, photophysical characteristics, and biological activity.

Nitrile-substituted indolizines have been investigated for their potential as phosphatase inhibitors, which are implicated in infectious diseases. nih.gov The nitrile group can also serve as a versatile synthetic handle, allowing for further chemical transformations to introduce other functional groups and construct more complex molecular architectures. Research has shown that the presence of a nitrile group can enhance the fluorescence properties of the indolizine core, leading to the development of novel fluorophores. For instance, studies on 1-cyanoindolizines and 3-cyanoindolizines have demonstrated their potential in creating highly substituted fluorescent compounds. rsc.org The unique combination of the indolizine scaffold and the nitrile functional group provides a rich platform for fundamental chemical research and the development of new functional materials.

Historical Development and Evolution of Indolizine-3-carbonitrile Research

The history of indolizine chemistry dates back to 1890 with the work of Angeli, followed by the first synthesis of the parent indolizine by Scholtz in 1912. jbclinpharm.org A significant advancement came in 1927 with the Tschitschibabin reaction, which provided a practical route to 2-alkyl- or 2-arylindolizines. researchgate.netresearchgate.net

Research specifically focusing on this compound and its derivatives gained momentum as synthetic methodologies for functionalized indolizines became more sophisticated. Early methods often involved multi-step syntheses. However, the development of cycloaddition reactions, particularly 1,3-dipolar cycloadditions, provided more direct and efficient routes to these compounds. jbclinpharm.orgchim.it For example, the reaction of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes has been a cornerstone in the synthesis of various indolizine derivatives, including those bearing a nitrile group at the 3-position. chim.it

More recent advancements have focused on transition-metal-catalyzed reactions and multi-component protocols, which offer even greater efficiency and control over the substitution pattern of the indolizine ring. rsc.orgchim.it The evolution of synthetic strategies has been driven by the increasing interest in the unique properties and potential applications of this compound and its analogues in fields such as medicinal chemistry and materials science. researchgate.netnih.govnih.gov The ongoing development of novel synthetic methods continues to expand the accessibility and diversity of these important compounds, paving the way for new discoveries and applications. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

indolizine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-7-9-5-4-8-3-1-2-6-11(8)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQFYRTIHICGMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501495 | |

| Record name | Indolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72090-73-4 | |

| Record name | Indolizine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Indolizine 3 Carbonitrile

Strategies Based on Pyridinium (B92312) Ylides and Salts

The reaction between pyridinium ylides and various dipolarophiles is a cornerstone for the synthesis of the indolizine (B1195054) framework. rsc.orgjbclinpharm.org These strategies offer a high degree of flexibility and efficiency in constructing the bicyclic system of indolizine-3-carbonitrile.

1,3-Dipolar Cycloaddition Reactions with Alkenes and Alkynes

The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered rings and is a widely employed method for synthesizing indolizines. researchgate.netwikipedia.orgresearchgate.net This reaction involves the interaction of a 1,3-dipole, such as a pyridinium ylide, with a dipolarophile, typically an alkene or alkyne. wikipedia.orgresearchgate.net The versatility of this approach allows for the synthesis of a diverse range of indolizine derivatives, including those with a carbonitrile group at the 3-position. jbclinpharm.org

A key strategy for the direct introduction of the 3-carbonitrile group onto the indolizine core involves the use of N-(cyanomethyl)pyridinium ylides. These ylides, generated in situ from the corresponding N-(cyanomethyl)pyridinium salts, serve as the 1,3-dipole in cycloaddition reactions. rsc.org The reaction of these ylides with suitable alkenes or alkynes leads to the formation of a dihydroindolizine intermediate, which subsequently aromatizes to yield the stable this compound product. rsc.orgnih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| N-(cyanomethyl)pyridinium ylide | Alkene | This compound | rsc.org |

| N-(cyanomethyl)pyridinium ylide | Alkyne | This compound | researchgate.net |

The aromatization of the initially formed dihydroindolizine intermediate is a crucial step in the synthesis of this compound. This is often facilitated by the use of an oxidant. rsc.org Several oxidizing agents have been effectively employed for this purpose.

Manganese(IV) Oxide (MnO₂): This reagent has been successfully used as an oxidant in the 1,3-dipolar cycloaddition reaction of N-(cyanomethyl)pyridinium ylides with alkenes, leading to the formation of indolizine-3-carbonitriles without hydration of the nitrile group. rsc.orgresearchgate.net

Tetrakispyridinecobalt(II) Dichromate (TPCD): In contrast to MnO₂, the use of TPCD as an oxidant in the same reaction can lead to the formation of indolizine-3-carboxamides. This occurs through a one-pot sequence involving 1,3-dipolar cycloaddition, aromatization, and a regiospecific hydration of the nitrile group. rsc.org

Potassium Fluoride on Alumina (KF/Al₂O₃): This solid-supported base has been utilized as a catalyst in the synthesis of indolizine derivatives, promoting the cycloaddition reaction under mild conditions.

TEMPO: The stable radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) has been employed as a transition-metal-free oxidant in the one-pot synthesis of multisubstituted indolizines from α-halo carbonyl compounds, pyridines, and electron-deficient alkenes. organic-chemistry.org

| Oxidant/Catalyst | Function | Reference |

| Manganese(IV) Oxide (MnO₂) | Aromatization to this compound | rsc.orgresearchgate.net |

| Tetrakispyridinecobalt(II) Dichromate (TPCD) | Aromatization and hydration to indolizine-3-carboxamide | rsc.org |

| KF/Al₂O₃ | Catalyst for cycloaddition | |

| TEMPO | Transition-metal-free oxidant for aromatization | organic-chemistry.org |

The regioselectivity of the 1,3-dipolar cycloaddition is a critical aspect, determining the substitution pattern of the final indolizine product. In the synthesis of this compound, the reaction is designed to favor the formation of the isomer with the nitrile group at the C-3 position. The regiochemical outcome is influenced by both electronic and steric factors of the reacting pyridinium ylide and the dipolarophile. beilstein-journals.org For instance, the reaction of N-substituted pyrrole-2-carboxaldehyde with β-ketonitrile can lead to the regioselective formation of 5-acylindolizine-7-carbonitrile. rsc.org

Stereoselectivity becomes important when the cycloaddition reaction creates new stereocenters. While the synthesis of the aromatic this compound itself does not typically involve the creation of stable stereocenters in the final product, the stereochemistry of the initial cycloadduct can be a factor. The development of stereoselective methods for the synthesis of related indolizine and indoline (B122111) structures is an active area of research. nih.govrsc.org

Annulation Reactions via Pyridinium Precursors

Annulation reactions provide another powerful route to the this compound core. These methods involve the construction of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring. A self-[3+2] annulation reaction of pyridinium salts has been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.orgresearchgate.net Palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates also offers a direct and efficient pathway to polysubstituted indolizines. organic-chemistry.org Furthermore, theoretical calculations have been used to predict the feasibility of annulation reactions between pyridinium 1,4-zwitterionic thiolates and copper carbenes for indolizine synthesis. researchgate.net

Metal-Free and Green Synthetic Approaches for C-3 Functionalization

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods. This includes the exploration of metal-free and green approaches for the synthesis of indolizine derivatives. researchgate.net A transition-metal-free, one-pot method for synthesizing multisubstituted indolizines has been developed using TEMPO as an organic oxidant. organic-chemistry.org Additionally, a solvent-free, transition-metal-free synthesis of indolizines has been achieved using anhydrous citric acid as a sustainable bio-based catalyst at room temperature. researchgate.net These methods offer advantages in terms of reduced cost, lower toxicity, and simplified purification procedures. The direct C-H functionalization of the indolizine core is another area of interest for introducing substituents at the C-3 position in a more atom-economical fashion.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic systems, and the construction of the indolizine framework is no exception. These methods offer high efficiency, selectivity, and functional group tolerance.

C-H Functionalization Strategies (e.g., Rhodium(III) Catalysis)

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles. While direct C-H functionalization strategies leading specifically to this compound are still an evolving area of research, related studies on indolizine synthesis provide a foundational understanding. For instance, a catalytic-condition-controlled synthesis strategy has been developed to construct indolizine derivatives from enamide and triazole substrates. osi.lv This method utilizes a Rh(III)-catalyzed C-H bond activation of a terminal olefin followed by a [2 + 3] cyclization cascade. osi.lv Although the reported yields for the indolizine scaffold were modest (20%–52%), this approach highlights the potential of Rh(III) catalysis in accessing this heterocyclic system. osi.lvrsc.org The general mechanism involves the formation of a rhodacycle intermediate, which then undergoes cyclization to form the final product.

Further research in this area is focused on enhancing the efficiency and selectivity of these reactions to make them more applicable to the specific synthesis of derivatives like this compound.

Cascade Reactions and Polyring-Fused Heterocycle Synthesis (e.g., Pd(II)-Mediated Approaches)

Palladium-catalyzed cascade reactions are highly efficient in constructing complex molecular architectures from simple starting materials in a single operation. These reactions often involve multiple bond-forming events, leading to the rapid assembly of polycyclic systems. While specific examples detailing the synthesis of this compound through Pd(II)-mediated cascade reactions are not extensively documented, related methodologies for constructing fused indolizine systems are noteworthy.

For example, Pd-catalyzed intramolecular carbopalladation-annulation of 3-(2-iodobenzyl)-indoles with alkynes has been utilized to synthesize polycyclic indole (B1671886) structures possessing fused seven-membered rings. The development of such cascade reactions provides a pathway for creating diverse and complex N-heterocycles. Further exploration and adaptation of these methods could lead to novel routes for polyring-fused this compound derivatives.

Radical Cyclization and Cross-Coupling Methods

Radical-mediated reactions offer a unique and powerful approach to the synthesis of heterocyclic compounds, including indolizines. nih.gov These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

A notable strategy involves the radical cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with sulfoxonium ylides, providing access to structurally diverse methylthio-substituted indolizines. rsc.org This process highlights the potential of radical intermediates in forming the indolizine core. Another approach is the visible-light-induced intramolecular reductive cyclization, which has been successfully applied to synthesize functionalized indolines and could be conceptually extended to indolizine systems. nih.gov

The development of radical-initiated pathways is a growing area of interest, with the potential to provide new and efficient routes to this compound and its derivatives. researchgate.net

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are highly convergent and atom-economical processes that allow for the synthesis of complex molecules from three or more starting materials in a single step. Several MCRs have been developed for the synthesis of indolizine derivatives.

One such approach involves a copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.orgorganic-chemistry.orgmdpi.com While this method produces a variety of substituted indolizines, its specific application to generate the 3-carbonitrile derivative would depend on the choice of starting materials.

A particularly relevant method is the 1,3-dipolar cycloaddition of N-(cyanomethyl)pyridinium ylides to alkenes. In the presence of manganese(IV) oxide as an oxidant, this reaction selectively yields indolizine-3-carbonitriles. researchgate.net This procedure is advantageous due to its use of inexpensive reagents and good to high yields. researchgate.net

| Catalyst/Reagent | Starting Materials | Product | Yield (%) |

| MnO₂ | N-(cyanomethyl)pyridinium ylide, Alkene | This compound | Good to High |

Table 1: Synthesis of Indolizine-3-carbonitriles via 1,3-Dipolar Cycloaddition. researchgate.net

Synthesis from Non-Pyridine Derivatives and Azaarenes

While many synthetic routes to indolizines start from pyridine derivatives, alternative approaches utilizing other nitrogen-containing rings or non-aromatic precursors are also being explored. A significant development is the metal-free domino Michael/SN2/aromatization annulation of 2-alkylazaarene derivatives with bromonitroolefins. nih.gov This strategy has been shown to be effective for a wide range of substrates, affording functionalized indolizines in moderate to excellent yields. nih.gov

This method provides a valuable alternative to traditional pyridine-based syntheses and expands the range of accessible indolizine derivatives. The reaction proceeds through a cascade of well-understood transformations, making it a predictable and versatile tool for heterocyclic synthesis.

Recent Innovations in this compound Scaffold Construction

The field of indolizine synthesis is continuously evolving, with new and innovative methods being reported regularly. rsc.orgscite.airsc.org Recent advances have focused on improving the efficiency, selectivity, and environmental friendliness of synthetic protocols. The development of photochemical syntheses, for instance, represents a promising new direction, leveraging light as a traceless reagent. scite.ai

Furthermore, the expansion of catalytic systems, including the use of earth-abundant metals and organocatalysts, is broadening the toolkit for constructing the this compound scaffold. organic-chemistry.org These innovations are not only making the synthesis of these valuable compounds more accessible but are also enabling the creation of novel derivatives with tailored properties for various applications.

Reactivity and Transformational Chemistry of Indolizine 3 Carbonitrile

Cycloaddition Reactions of the Indolizine (B1195054) Nucleus

The indolizine nucleus, particularly with a cyano group at the C-3 position, actively participates in cycloaddition reactions. These reactions are a cornerstone in the synthesis of complex nitrogen-containing heterocyclic systems.

[8+2] Cycloadditions and Cyclazine Formation

Indolizine-3-carbonitriles are known to undergo [8+2] cycloaddition reactions, a process where the 8π-electron system of the indolizine reacts with a 2π-electron component (a dipolarophile). nih.govnih.gov This reaction is a key step in the formation of cycl[3.2.2]azines. nih.govmdpi.com The reaction often requires a catalyst, such as palladium on carbon (Pd-C), and heating. nih.govmdpi.com For instance, the reaction of 3-cyanoindolizine and its 6,8-dimethyl analog with dimethyl acetylenedicarboxylate (B1228247) (DMAD) in refluxing toluene (B28343) in the presence of Pd-C yields the corresponding cyclazines. mdpi.com

The presence of a leaving group at the C-3 or C-5 position of the indolizine ring can facilitate the cycloaddition reaction, often proceeding without the need for a catalyst or oxidant for the subsequent dehydrogenation step. mdpi.com This is because the intermediate dihydrocyclazine can readily eliminate a small molecule (like HCN in the case of 3-cyanoindolizines) to achieve aromatization. mdpi.com

Table 1: Examples of [8+2] Cycloaddition Reactions of 3-Cyano-Substituted Indolizines

| Indolizine Reactant | Dipolarophile | Catalyst/Solvent/Temp/Time | Product | Yield (%) | Reference |

| 3-Cyanoindolizine | DMAD | Pd-C/PhH/Δ/24 h | Cyclazine derivative | 40 | nih.gov |

| 6,8-Dimethyl-3-cyanoindolizine | DMAD | Pd-C/Toluene/reflux | Corresponding cyclazine | N/A | mdpi.com |

Data sourced from a 2021 review on indolizine cycloadditions. nih.govmdpi.com

Reactions with Acetylenic and Olefinic Dipolarophiles

Indolizine-3-carbonitriles react with various acetylenic and olefinic dipolarophiles. nih.govmdpi.com A common dipolarophile used in these reactions is dimethyl acetylenedicarboxylate (DMAD). nih.govmdpi.comrsc.org The reactions with these electron-deficient alkynes and alkenes are a versatile method for synthesizing a wide array of functionalized indolizine derivatives and related heterocyclic compounds. chim.it

The outcome of the reaction between indolizine-3-carbonitriles and DMAD can be influenced by the reaction conditions. In the presence of a Pd-C catalyst, the reaction typically leads to the formation of [2.2.3]cyclazines. rsc.org However, in the absence of the catalyst, the reaction can yield 1:2 molar products. rsc.org

Formation of Novel Adducts and Multi-Component Products

The reaction of indolizine-3-carbonitriles can lead to the formation of unusual and novel adducts. For example, the reaction with DMAD in the absence of a catalyst has been reported to produce a 1:2 adduct, which was identified by X-ray analysis as dimethyl 2-cyano-3-styrylpyrrole-1,4-dicarboxylate. rsc.org This highlights the complex reactivity of the indolizine-3-carbonitrile system.

Furthermore, indolizine-3-carbonitriles can be synthesized through multi-component reactions. One such protocol involves the reaction of N-heterocyclic substrates like pyridine (B92270) with α-bromo carbonyl compounds and 1,2-allenyl ketones, using air as the oxidant. chim.it Another approach is a one-pot, two-step tandem reaction involving the 1,3-dipolar cycloaddition of an arylidenemalononitrile with a pyridinium (B92312) ylide. brieflands.com

C-H Functionalization and Derivatization Strategies

Direct C-H functionalization of the indolizine core is a powerful tool for creating diverse derivatives. While electrophilic substitution typically occurs at the C-3 position due to its high electron density, the presence of a directing group can steer functionalization to other positions. nih.govnih.gov For this compound, derivatization strategies often involve reactions that modify the existing cyano group or introduce new functionalities at other positions of the heterocyclic core.

Recent advancements have focused on organocatalytic C3-functionalization of indolizines using various electrophiles, leading to a range of C3-functionalized indolizine derivatives. rsc.org

Nucleophilic and Electrophilic Reactivity Studies

The indolizine ring is generally considered a π-excessive heterocycle, making it nucleophilic in nature and prone to electrophilic attack, particularly at the C-3 position. nih.govjbclinpharm.org However, the introduction of an electron-withdrawing group like a carbonitrile at the C-3 position alters this reactivity profile.

The cyano group at C-3 diminishes the nucleophilicity of that position, making electrophilic substitution there less favorable than in unsubstituted indolizines. Conversely, the electrophilic character of the indolizine system can be enhanced by the presence of electron-withdrawing groups. acs.org This modified reactivity allows for different types of chemical transformations. For instance, the reaction of indolizines with diazonium salts, an electrophilic attack, readily occurs at the C-3 position to form azo-derivatives. chim.it The inherent nucleophilicity of the indole (B1671886) side chain is a key aspect of its reactivity. nih.gov

Intramolecular Cyclization and Rearrangement Pathways

Indolizine derivatives can undergo intramolecular cyclization and rearrangement reactions to form more complex polycyclic systems. While specific studies on the intramolecular cyclization pathways of this compound itself are not extensively detailed in the provided context, the general reactivity of the indolizine core suggests potential for such transformations. For example, the formation of cyclazines from indolizines via [8+2] cycloaddition can be viewed as a type of intramolecular cyclization of an initial adduct. nih.gov

Furthermore, the synthesis of certain indolizine derivatives can involve intramolecular cyclization as a key step. For instance, some synthetic routes to the indolizine skeleton rely on the intramolecular cyclization of pyridinium ylides. chim.it

Functional Group Interconversions of the Nitrile Moiety

The nitrile group at the C3 position of the indolizine scaffold is a versatile functional handle that can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of this compound and its derivatives. These transformations primarily involve hydrolysis to amides and carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base, generally requiring elevated temperatures to proceed at a practical rate. rsc.org

In the context of this compound, a selective method for the hydration of the nitrile group to the corresponding carboxamide has been developed. This one-pot reaction utilizes tetrakispyridinecobalt(II) dichromate (TPCD) and combines a 1,3-dipolar cycloaddition to form the indolizine ring, followed by aromatization and a regiospecific hydration of the C3-nitrile group. rsc.org When manganese(IV) oxide is used as the oxidant instead of TPCD, the nitrile group remains intact, yielding the this compound. rsc.org This highlights the specific role of the cobalt complex in promoting the hydration step.

The general scheme for the hydrolysis of a nitrile to a carboxylic acid under acidic conditions involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. rsc.org A series of proton transfers leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) ion. Under basic conditions, a hydroxide (B78521) ion acts as the nucleophile, and the reaction yields a carboxylate salt and ammonia (B1221849). rsc.org

Table 1: TPCD-Mediated Hydration of this compound Precursors

| Dipolarophile | Reagents and Conditions | Product | Yield | Reference |

| Dimethyl maleate | N-(cyanomethyl)pyridinium bromide, Pyridine, TPCD, DMF, 90-95 °C, 3 h | Dimethyl 3-carbamoylindolizine-1,2-dicarboxylate | Good | rsc.org |

| Fumaronitrile | N-(cyanomethyl)pyridinium bromide, Pyridine, TPCD, DMF, 90-95 °C, 3 h | 3-Carbamoylindolizine-1,2-dicarbonitrile | Good | rsc.org |

This table illustrates the synthesis of indolizine-3-carboxamides from the corresponding pyridinium ylides and alkenes in a one-pot reaction that includes the hydration of the nitrile group.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a valuable transformation that provides access to aminomethyl-substituted indolizines, which are of interest in medicinal chemistry. This reduction can be achieved through several methods, most commonly catalytic hydrogenation or the use of metal hydride reagents. nih.govresearchgate.net

Catalytic hydrogenation is a widely used method for nitrile reduction. nih.gov Typical catalysts include palladium, platinum, or nickel-based catalysts like Raney nickel. nih.gov The reaction is performed under a hydrogen atmosphere, and additives such as ammonia are often used to suppress the formation of secondary and tertiary amine byproducts. nih.gov For instance, the hydrogenation of benzonitrile (B105546) to benzylamine (B48309) can be achieved with high selectivity using a Pd/C catalyst under mild conditions. nih.gov Cobalt-based catalysts have also been shown to be effective for the selective hydrogenation of nitriles to primary amines. researchgate.net

Metal hydride reagents, such as lithium aluminum hydride (LiAlH₄), are also powerful reducing agents for converting nitriles to primary amines. lew.ro The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). LiAlH₄ is a potent, nucleophilic reducing agent that can reduce a wide range of functional groups. nih.gov While specific examples for the reduction of this compound are not prevalent in the literature, these general methods are expected to be applicable.

Table 2: General Methods for the Reduction of Nitriles to Primary Amines

| Reagent/Catalyst | Solvent | General Conditions | Product Type | Reference |

| H₂/Pd/C | Methanol/Dichloromethane/Water | Mild pressure (e.g., 6 bar), Room temperature | Primary Amine | nih.gov |

| H₂/Raney Nickel | Ethanol/Methanol | Elevated temperature and pressure, often with NH₃ | Primary Amine | nih.gov |

| H₂/Co nanoparticles | Not specified | Mild conditions | Primary Amine | researchgate.net |

| LiAlH₄ | Diethyl ether/THF | Anhydrous conditions, followed by aqueous workup | Primary Amine | lew.ro |

This table summarizes common conditions for the reduction of nitriles, which are generally applicable for the synthesis of 3-aminomethylindolizine from this compound.

Cycloaddition Reactions

The indolizine ring system is known to participate in [8+2] cycloaddition reactions with electron-deficient alkynes and alkenes, leading to the formation of cycl[3.2.2]azine derivatives. nih.gov The presence of a cyano group at the C3 position can influence the electronic properties of the indolizine system and its reactivity in such cycloadditions.

Furthermore, the 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of the indolizine scaffold itself, often involving pyridinium ylides as the 1,3-dipole. In many synthetic routes, the substituents on the final indolizine product, including a C3-cyano group, are introduced via the precursors used in the cycloaddition. For example, new 7-cyanoindolizine derivatives have been synthesized through 1,3-dipolar cycloaddition reactions of cyanopyridinium N-ylides with non-symmetrical acetylenic dipolarophiles like ethyl propiolate.

While the nitrile group itself can act as a dipolarophile in certain cycloaddition reactions, its primary role in the chemistry of this compound is as a key substituent that modulates the reactivity of the parent heterocycle and serves as a precursor for other functional groups.

Table 3: Examples of Cycloaddition Reactions in Indolizine Chemistry

| Reaction Type | Reactants | Conditions | Product Type | Reference |

| 1,3-Dipolar Cycloaddition | 4-Cyanopyridinium N-phenacylide, Ethyl propiolate | 1,2-Epoxypropane | 1-Benzoyl-2-ethoxycarbonyl-7-cyanoindolizine | |

| 1,3-Dipolar Cycloaddition | Isatin, L-proline, Maleimide derivatives | EtOH, Reflux | N-fused Pyrrolidinyl-dispirooxindoles | |

| [8+2] Cycloaddition | 2-Phenylindolizine, Dimethyl acetylenedicarboxylate (DMAD) | Toluene, Pd-C, Heat | Dimethyl 4-phenylcycl[3.2.2]azine-1,2-dicarboxylate | nih.gov |

This table provides examples of cycloaddition reactions relevant to the synthesis and functionalization of the indolizine framework.

Pharmacological and Biological Investigations of Indolizine 3 Carbonitrile Derivatives

Mechanisms of Action in Anticancer Research

Indolizine-3-carbonitrile derivatives have shown notable potential as anticancer agents, with research focusing on their ability to modulate cellular pathways and induce programmed cell death in cancer cells.

Cellular Target Identification and Pathway Modulation

Studies have identified that the anticancer effects of certain indolizine (B1195054) derivatives are mediated through the modulation of key cellular pathways, particularly those involving the tumor suppressor protein p53 and mitochondria. For instance, a novel indolizine derivative, referred to as C3, has been shown to induce apoptosis in HepG2 liver cancer cells by activating the mitochondrial p53 pathway. nih.gov This activation leads to an accumulation of p53 in the nucleus, suggesting a direct or indirect interaction with this critical tumor suppressor. nih.govnih.gov

The modulation of this pathway involves an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential and promotes the release of cytochrome c, a key event in the intrinsic apoptotic cascade. nih.gov Furthermore, in silico docking studies of other indolizine derivatives have suggested potential molecular targets such as the enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase, indicating that these compounds may have multiple cellular targets. nih.govtandfonline.comresearchgate.net

Influence on Cell Cycle Progression and Apoptosis Induction

A significant aspect of the anticancer activity of this compound derivatives is their ability to interfere with the cancer cell cycle and trigger apoptosis. Research has demonstrated that these compounds can cause cell cycle arrest at different phases. For example, some pyrido[2,3-b]indolizine derivatives have been observed to cause an accumulation of colorectal cancer cells in the S and G2/M phases of the cell cycle. nih.gov In other cancer cell lines, such as prostate cancer, indole-3-carbinol (B1674136) (I3C), a related indole (B1671886) compound, has been shown to induce G1/S arrest. nih.gov This is achieved by downregulating the expression of cyclin-dependent kinases (CDK2, CDK4, CDK6) and cyclins (cyclin D1, cyclin E) while upregulating CDK inhibitors like p15, p21, and p27. nih.gov

The induction of apoptosis is a hallmark of the anticancer effects of these derivatives. Flow cytometric analysis has confirmed that treatment with certain indolizine-1-carbonitrile (B3051405) derivatives leads to a majority of exposed cancer cells entering early and late apoptotic stages. researchgate.net The apoptotic mechanism is further supported by observations of increased intracellular reactive oxygen species (ROS), decreased mitochondrial membrane potential, and activation of caspase-3. nih.govnih.gov The cleavage of caspase-3, a key executioner caspase, is a definitive step in the apoptotic pathway. nih.gov

Antimicrobial Activity Studies

This compound derivatives have also been extensively studied for their potential to combat various microbial pathogens, including bacteria and fungi.

Antibacterial Efficacy Against Diverse Pathogens (e.g., E. coli, P. aeruginosa, S. aureus, E. fecalis)

Derivatives of indolizine have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies have shown that some indolizine-1-carbonitrile derivatives are potent inhibitors of bacterial protein tyrosine phosphatases (PTPs), which are crucial for the virulence of several pathogenic bacteria. nih.gov

The antibacterial efficacy of these compounds has been evaluated against common pathogens. For example, pyrazolyl-indolizine derivatives have shown potent antimicrobial efficiency against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Furthermore, a significant increase in lipid peroxidation was observed in Pseudomonas aeruginosa when treated with one of these compounds, suggesting that membrane damage is a potential mechanism of action. nih.gov Molecular docking studies have also identified potential targets such as dihydropteroate (B1496061) synthase in S. aureus and LasR in P. aeruginosa. nih.gov While many studies focus on E. coli, P. aeruginosa, and S. aureus, specific data on Enterococcus faecalis for this compound derivatives is less commonly reported in the reviewed literature.

| Compound/Derivative Type | Target Pathogen | Observed Efficacy (MIC/Activity) | Potential Mechanism/Target |

| Pyrazolyl-indolizine derivatives | Staphylococcus aureus | Potent antimicrobial efficiency | Dihydropteroate synthase |

| Pyrazolyl-indolizine derivatives | Pseudomonas aeruginosa | Potent antimicrobial efficiency; Increased lipid peroxidation | LasR |

| 1,2,4 Triazole-indole hybrids | Escherichia coli, Pseudomonas aeruginosa | Good to moderate activity (MIC ~250 µg/mL for Gram-negative strains) | Free N-H in indole ring essential for activity |

| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus | High activity (MIC = 0.5 μg/mL for some derivatives) | Not specified |

Antifungal Properties (e.g., Candida albicans, Aspergillus flavus)

The structural similarity of indolizine derivatives to azole antifungals has prompted investigations into their antifungal properties. nih.gov These compounds have shown promise against clinically relevant fungal pathogens.

Research has demonstrated that certain indolizine-1-carbonitrile derivatives exhibit dual antifungal and antibacterial activity, with efficacy against Candida albicans and Aspergillus flavus. nih.gov The proposed mechanism for their antifungal action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, which is an essential component of the fungal cell membrane. nih.gov Pyrazolyl-indolizine derivatives have also been reported to have potent activity against Candida albicans, with molecular docking studies suggesting that they interact with the active site of sterol 14-demethylase. nih.gov

| Compound/Derivative Type | Target Fungus | Observed Efficacy (MIC/Activity) | Potential Mechanism/Target |

| Indolizine-1-carbonitrile derivatives | Candida albicans, Aspergillus flavus | Dual antifungal and antibacterial activity (MICs for one derivative: 8–32 µg/mL) | Inhibition of lanosterol 14α-demethylase (CYP51) |

| Pyrazolyl-indolizine derivatives | Candida albicans | Potent antimicrobial efficiency | Sterol 14-demethylase |

Antitubercular Activity (e.g., Mycobacterium tuberculosis)

A significant area of research for indolizine derivatives has been their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several series of 1,2,3-trisubstituted indolizines have been screened for their in vitro activity against both susceptible (H37Rv) and multidrug-resistant (MDR) strains of M. tuberculosis. nih.govtandfonline.comresearchgate.netnih.gov

These studies have revealed that the nature and position of substituents on the indolizine scaffold are critical for antimycobacterial activity. nih.gov For example, one compound with a fluorine atom at the 4-position of the benzoyl group and a methyl group at the 2-position of the indolizine ring was identified as the most potent against the H37Rv strain, with a minimum inhibitory concentration (MIC) of 4 µg/mL. nih.gov In silico docking studies have pointed to the enoyl-acyl carrier protein reductase (InhA) as a potential molecular target for these indolizine derivatives, suggesting they could act as a novel class of InhA inhibitors. nih.govtandfonline.comresearchgate.net

| Compound Series | M. tuberculosis Strain | MIC Range (µg/mL) | Potential Target |

| 1,2,3-trisubstituted indolizines (2b-2d, 3a-3d, 4a-4c) | H37Rv (susceptible) | 4 - 32 | InhA |

| 1,2,3-trisubstituted indolizines (4a-4c) | Multidrug-resistant (MDR) | 16 - 64 | InhA |

Enzyme Inhibition Profiling

The this compound scaffold and its derivatives have been the subject of various studies to determine their potential as enzyme inhibitors, targeting a range of enzymes implicated in different diseases.

Phosphatase Inhibition (e.g., MPtpA/MPtpB, Protein Tyrosine Phosphatases)

Derivatives of the indolizine core structure have shown notable activity as inhibitors of phosphatases, particularly those from Mycobacterium tuberculosis. Protein tyrosine phosphatases (PTPs) are crucial signaling enzymes that remove phosphate (B84403) groups from tyrosine residues. nih.gov The dysregulation of PTPs is linked to several human diseases, making them significant therapeutic targets. nih.gov

In the context of infectious diseases, phosphatases from Mycobacterium tuberculosis, such as MptpA and MptpB, are considered key virulence factors. nih.govoup.com MptpB, a secreted phosphatase, is essential for the survival of the bacteria within host macrophages. oup.comnih.gov Its inhibition is seen as a novel strategy to combat tuberculosis, as it could impair the bacterium's ability to grow and survive inside the host. oup.com

A series of 3-substituted indolizine-1-carbonitrile derivatives were synthesized and evaluated for their inhibitory activity against MptpA and MptpB phosphatases. nih.gov This research highlighted the potential of the indolizine scaffold in developing new anti-phosphatase agents. nih.gov Studies have shown that potent and selective inhibitors of MptpB can reduce the intracellular survival of mycobacteria in infected macrophages, validating the concept that targeting this enzyme could be a useful therapeutic approach for tuberculosis. nih.gov

Inhibition of Mycobacterial Enzymes (e.g., InhA)

The search for new treatments for tuberculosis has led to the investigation of indolizine derivatives as inhibitors of essential mycobacterial enzymes. One key target is the enoyl-acyl carrier protein reductase, InhA, which is crucial for mycolic acid biosynthesis. nih.govnih.gov Isoniazid (INH), a primary anti-tuberculosis drug, ultimately targets InhA after being activated by the KatG enzyme. nih.gov

In a recent study, two series of indolizine derivatives were evaluated for their in-vitro activity against M. tuberculosis and the InhA enzyme. nih.gov The compounds, specifically (E)-3-(substitutedbenzoyl)-7-((hydroxyimino)methyl)-2-substitutedindolizine-1-carboxylate derivatives (compounds 5a-5j), demonstrated potent inhibitory activity against both a standard strain and a multi-drug resistant (MDR) strain of M. tuberculosis. nih.gov

However, the direct inhibition of the InhA enzyme by these compounds was found to be weak to moderate. nih.gov For instance, compound 5f , which features a 4-fluoro benzoyl group at the 3-position of the indolizine core, showed the highest InhA inhibition at 52%. nih.gov Despite this, there was no clear correlation between the InhA inhibitory activity and the minimum inhibitory concentration (MIC) values of the compounds. This suggests that the primary mechanism of action for these indolizine derivatives might not be the direct inhibition of InhA, and they could be acting on other targets. nih.gov In silico studies proposed that β-ketoacyl acyl carrier protein synthase I (KasA) and pyridoxal-5'-phosphate (PLP)-dependent aminotransferase (BioA) could be potential targets for these compounds. nih.gov

Inhibitory Activity of Indolizine Derivatives against InhA and M. tuberculosis

| Compound | Description | InhA Inhibition (%) | MIC (μg/mL) vs M. tuberculosis (ATCC 25177) | MIC (μg/mL) vs MDR-TB |

|---|---|---|---|---|

| 5f | Contains 4-fluoro benzoyl group at C-3 | 52 | - | - |

| 5h | Phenyl at C-2 and 4-fluorobenzoyl at C-3 | - | 5 | 16 |

Interactions with Other Biological Enzymes (e.g., Acetylcholinesterase, Sterol Carrier Protein-2)

The interaction of indolizine derivatives has been explored with other enzymes beyond those related to mycobacteria. Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a strategy for treating conditions like Alzheimer's disease and myasthenia gravis. nih.gov While specific studies on this compound's direct inhibition of AChE are not prominent, the broader class of nitrogen-containing heterocyclic compounds is frequently investigated for this activity. For example, the natural flavonoid linarin (B1675465) has been shown to inhibit AChE both in vitro and ex vivo, with molecular docking studies suggesting interactions with key amino acid residues in the enzyme's catalytic site. nih.gov

Another protein of interest is the Sterol Carrier Protein-2 (SCP-2), a non-specific lipid-binding protein involved in the intracellular trafficking of lipids like cholesterol. nih.govnih.gov It is expressed in the brain and is thought to play a role in synaptic transmission. nih.gov In silico docking studies have identified SCP-2 as a potential low-affinity binding protein for the endocannabinoid N-arachidonylethanolamine (AEA), facilitating its cellular uptake. nih.govnih.gov Although direct experimental data linking this compound to SCP-2 is not available, the exploration of lipid-binding proteins remains an area of interest in drug discovery.

Other Investigated Biological Activities (e.g., Anti-inflammatory, Antioxidant, Anticonvulsant, Analgesic)

Indolizine derivatives have been evaluated for a wide spectrum of biological activities beyond enzyme inhibition, demonstrating their versatility as a scaffold in medicinal chemistry. nih.gov

Anti-inflammatory Activity Several studies have highlighted the anti-inflammatory potential of the indolizine nucleus. nih.govrsc.org A series of novel indolizine derivatives were designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), two key enzymes in the inflammatory pathway. nih.gov Among the synthesized compounds, one derivative (compound 56 ) showed significant anti-inflammatory effects in animal models. nih.gov In vitro enzyme assays confirmed that this compound was a preferential and selective inhibitor of COX-2 over COX-1 and also significantly inhibited the soybean lipoxygenase enzyme. nih.gov This dual inhibition characteristic is considered a desirable trait for anti-inflammatory drugs. nih.gov Other research has focused on indole derivatives that modulate the nitric oxide (NO) pathway and reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α to achieve their anti-inflammatory effects. mdpi.com

Enzyme Inhibition Data for Anti-inflammatory Indolizine Derivative (Compound 56)

| Enzyme | IC₅₀ (μM) | Inhibition Constant (Ki, µM) | Inhibition Type |

|---|---|---|---|

| COX-1 | >50 | - | - |

| COX-2 | 14.91 | 0.72 | Non-competitive |

| Soybean Lipoxygenase | 13.09 | 0.92 | Non-competitive |

Antioxidant Activity The antioxidant properties of indolizine derivatives have been a focus of research. nih.govresearchgate.net A study on novel chalcogen-indolizines (containing sulfur or selenium) demonstrated their capacity to act as antioxidants. nih.gov While their ability to scavenge DPPH radicals was modest compared to controls, they showed significant ferric ion reducing power (FRAP) and were effective at low concentrations in reducing protein carbonylation and lipid peroxidation in mouse brain homogenates. nih.gov These findings suggest that such compounds could be explored for conditions related to oxidative stress. nih.gov Another study also reported that certain synthesized indolizine derivatives exhibited reasonable antioxidant activity in DPPH scavenging assays. researchgate.net The antioxidant activity of indole-based compounds is often attributed to the nature of the substituent at the C-3 position and the presence of an unsubstituted indole nitrogen atom. nih.gov

Anticonvulsant and Analgesic Activity The central nervous system activity of compounds with an indolizine core has also been explored. nih.gov While specific data on this compound is limited, related heterocyclic structures are frequently screened for anticonvulsant properties using models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov For instance, a series of pyrrolidine-2,5-dione-acetamide derivatives were synthesized and showed potent anticonvulsant activity, with one compound exhibiting a more beneficial profile than the reference drug, valproic acid. nih.gov

Anticonvulsant drugs are often effective in managing neuropathic pain. nih.gov The antinociceptive (analgesic) activity of promising anticonvulsant compounds is therefore often investigated. nih.gov In one study, a compound that was effective in seizure models also demonstrated significant analgesic activity in the late phase of the formalin test, a model of tonic pain. nih.gov This suggests that the mechanisms underlying its anticonvulsant effects, potentially involving voltage-gated sodium and calcium channels, may also contribute to pain reduction. nih.gov

Structure Activity Relationship Sar and Molecular Modeling Studies

Elucidation of Key Structural Features for Biological Efficacy

The biological activity of indolizine (B1195054) derivatives is highly dependent on the nature and position of substituents on the core scaffold. While specific SAR studies on indolizine-3-carbonitrile are limited, research on its isomers provides significant insights.

For a series of 3-substituted indolizine-1-carbonitrile (B3051405) derivatives investigated as phosphatase inhibitors, the 5-(phenoxymethyl) indolizine scaffold was identified as a promising lead structure. derpharmachemica.comderpharmachemica.com Within this series, substitutions at the 3-position were explored to probe the binding pocket of microbial phosphatases like MPtpA and MPtpB, which are crucial for the pathogenesis of infectious diseases. derpharmachemica.comderpharmachemica.comnih.gov One derivative, compound 19, demonstrated a 10-fold higher selectivity for MPtpB over MPtpA, highlighting the critical role of the substituent at the C-3 position in achieving target selectivity. derpharmachemica.comderpharmachemica.com

In another context, studies on 2-cyanoindolizine catechol diether derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 revealed the importance of specific substitutions for maintaining potency against drug-resistant viral strains. nih.govnih.gov The presence of a fluorine atom at the C-6 position of the indolizine ring was found to establish multiple favorable interactions within the binding pocket of both wild-type and mutant reverse transcriptase. nih.govnih.gov This demonstrates that modifications on the six-membered ring of the indolizine-carbonitrile scaffold are key to overcoming drug resistance.

The general reactivity of the indolizine ring system itself is a key feature. Molecular orbital calculations indicate that the C-3 position is the most reactive site for electrophilic attack, followed by the C-1 position, which explains the focus on substitutions at these sites in many medicinal chemistry programs. jbclinpharm.org

A summary of key structural features and their impact on the biological activity of indolizine carbonitrile isomers is presented below.

| Scaffold/Isomer | Substitution Position | Key Structural Feature | Biological Target/Activity | Source |

| Indolizine-1-carbonitrile | C-3 | Various substituents | Phosphatase Inhibition | nih.gov |

| Indolizine-1-carbonitrile | C-5 | Phenoxymethyl group | Phosphatase Inhibition | derpharmachemica.comderpharmachemica.com |

| 2-Cyanoindolizine | C-6 | Fluorine atom | HIV-1 Reverse Transcriptase Inhibition | nih.govnih.gov |

Ligand-Target Interactions and Binding Site Analysis

Crystallographic and molecular modeling studies have provided atomic-level details of how indolizine-carbonitrile isomers interact with their biological targets. For 2-cyanoindolizine derivatives targeting HIV-1 reverse transcriptase (RT), crystal structures have been determined for a potent compound (Compound 1) in complex with both wild-type (WT) and the Y181C mutant RT. nih.govnih.gov

These studies revealed that the inhibitor's efficacy against the mutant is maintained through compensatory shifts in the NNRTI binding pocket, the persistence of multiple hydrogen bonds, and numerous van der Waals contacts. nih.govnih.gov The intrinsic conformational flexibility of these inhibitors allows them to adapt to changes in the binding pocket caused by mutations, a critical feature for durable antiretroviral agents. nih.gov The fluorine at the C6-position of the indolizine ring was noted for making favorable interactions in both WT and mutant RT complexes. nih.govnih.gov

For 3-substituted indolizine-1-carbonitrile derivatives, while crystal structures are not explicitly detailed in the provided sources, their activity against bacterial protein tyrosine phosphatases (PTPs) implies specific interactions within the enzyme's active site. nih.gov Some derivatives have been proven to be potent inhibitors of these PTPs, which are essential for the virulence of several pathogenic bacteria. brieflands.com

The table below summarizes the observed interactions for a 2-cyanoindolizine inhibitor with HIV-1 RT.

| Interaction Type | Interacting Residues (WT RT) | Interacting Residues (Y181C Mutant RT) | Significance | Source |

| Hydrogen Bonds | Conserved | Conserved | Anchors the ligand in the binding pocket | nih.govnih.gov |

| Van der Waals Contacts | Throughout the binding site | Throughout the binding site | Contributes to overall binding affinity | nih.govnih.gov |

| Favorable Interactions | C6-Fluorine with pocket residues | C6-Fluorine with pocket residues | Enhances potency and overcomes resistance | nih.govnih.gov |

Molecular Docking Simulations for Biological Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding binding mechanisms.

In the study of indolizine-1-carbonitrile derivatives, molecular docking was employed to investigate their binding modes in the active sites of fungal 14α-demethylase (CYP51) and bacterial protein tyrosine phosphatase. brieflands.com These simulations helped to rationalize the observed antifungal and antibacterial activities of the synthesized compounds. brieflands.com For instance, the docking results for the most active antifungal and antibacterial compounds helped determine their probable binding modes, correlating computational predictions with experimental biological data. brieflands.com

Similarly, docking studies were crucial for evaluating pyrrolizine/indolizine-NSAID hybrids as inhibitors of cyclooxygenase (COX-1/2) enzymes. The simulations showed that the hybrids had higher binding free energies towards COX-2 over COX-1, and analysis of the binding modes revealed key hydrogen bond and hydrophobic interactions with critical amino acid residues like His90 and Arg513. nih.gov While not specific to this compound, these studies exemplify the application of docking to identify and validate targets for the broader indolizine class. nih.gov Computational target fishing approaches, such as using servers like PharmMapper, have also been used to identify potential targets for novel chemical scaffolds, a strategy that could be applied to this compound. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-receptor complexes over time, assessing their stability and the conformational changes that occur upon binding. nih.gov By simulating the movements of atoms, MD can validate docking poses and provide a more accurate picture of the binding event. nih.govcore.ac.uk

For indolizine derivatives, MD simulations have been used to investigate the stability of ligand-protein complexes. derpharmachemica.com Analysis of parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg) can confirm the stability of the complex. derpharmachemica.com For example, a stable RMSD value over the simulation time indicates that the system has reached equilibrium. nih.gov

In studies of other heterocyclic systems, MD simulations have been essential for exploring the effects of a lipid bilayer on ligand-receptor interactions and for understanding how mutations impact protein stability and binding energy. core.ac.uk While specific MD simulation data for this compound is not available in the search results, the methodology has been applied to the related peptide, indolicidin. These simulations showed that the peptide localizes in the membrane interface, causing membrane thinning, which helps to understand its mechanism of action. nih.govnih.gov

Quantum Chemical Investigations of Electronic and Spatial Structure

Quantum chemical methods are used to study the electronic properties of molecules, providing a fundamental understanding of their structure, reactivity, and spectroscopic characteristics. These calculations are vital for rationalizing the behavior of molecules and for designing new ones with desired properties. jddtonline.info

For various heterocyclic compounds, including those with structures related to indolizine, quantum mechanics-based studies have been performed to investigate molecular and electronic properties. semanticscholar.org These studies often involve calculating frontier molecular orbital (FMO) energies (HOMO and LUMO), which are crucial for predicting chemical reactivity. jddtonline.info The spatial distribution of these orbitals and the molecular electrostatic potential (MEP) map help in identifying the electron-rich and electron-poor regions of a molecule, which are important for understanding intermolecular interactions. jddtonline.info Such theoretical studies, while not found specifically for this compound in the provided results, are a standard approach for characterizing novel heterocyclic compounds. semanticscholar.org

Density Functional Theory (DFT) Applications in Mechanistic Pathways of Interaction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to study the properties of molecules and to elucidate reaction mechanisms. jddtonline.info

DFT calculations at levels like B3LYP/6-31G(d,p) are used to analyze the geometric and electronic characteristics of stable molecular structures. jddtonline.info By calculating descriptors such as chemical potential (µ), electronegativity (χ), and hardness (η), researchers can predict the chemical stability and reactivity of compounds. jddtonline.info For instance, DFT studies on two 1,2,3-triazolyl-methoxypyridine derivatives, which are also heterocyclic compounds, were used to analyze local reactivity through Fukui function analysis, corroborating experimental findings from X-ray diffraction and endorsing their potential as antifungal inhibitors. researchgate.net This approach could be directly applied to this compound to understand its intrinsic reactivity and interaction pathways with biological targets.

Computational Target Validation

Computational target validation is the process of using in silico methods to confirm the relevance of a biological target for a specific therapeutic purpose. This often involves integrating molecular docking, molecular dynamics, and other computational approaches to build a strong case for a particular target before committing to extensive experimental validation.

This process was exemplified in the identification of the c-Met kinase as a target for a novel 1,2,4-triazine (B1199460) compound. nih.gov An initial in silico "target fishing" approach identified c-Met kinase, which was then validated by in vitro kinase assays. Subsequent docking simulations revealed a plausible binding mode, strengthening the hypothesis that the compound's antitumor effect was mediated through c-Met inhibition. nih.gov

For the indolizine scaffold, computational studies have been key in validating potential targets. The docking of indolizine-1-carbonitrile derivatives into fungal CYP51 and bacterial PTPs served to validate these enzymes as likely targets for the observed antimicrobial activity. brieflands.com Similarly, the combination of crystallography and molecular modeling for 2-cyanoindolizine derivatives provided robust validation for HIV-1 reverse transcriptase as the primary target. nih.govnih.gov These examples underscore the power of computational methods in the crucial step of target validation in the drug discovery pipeline.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structural details of indolizine-3-carbonitrile. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information about the chemical environment of each atom within the molecule.

In ¹H NMR spectroscopy, the chemical shifts, coupling constants, and multiplicity of the signals for the protons of the indolizine (B1195054) ring system provide a detailed map of their connectivity. For instance, in a study of various indolizine derivatives, the proton signals for the indolizine core were meticulously assigned. nipne.ro The analysis of these spectra allows for the definitive placement of substituents on the bicyclic framework.

Table 1: Representative NMR Data for Indolizine Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| Indolizine-1-carbonitrile (B3051405) | 8.00 (d, J = 6.4 Hz, 1H), 7.56 (d, J = 8.8Hz, 1H), 7.23 (d, J = 2.4 Hz, 1H), 7.03 (d, J = 6.8 Hz, 1H), 6.98-7.00 (m, 1H), 6.70-6.73 (m, 1H) | Not explicitly provided in the source. | rsc.org |

| 1-fluoro-2-(4-chlorophenyl)-indolizine-3-carbonitrile | Not explicitly provided in the source. | Not explicitly provided in the source. | rsc.org |

| 3-Iodo-5-methoxy-1H-indole-2-carbonitrile | 12.74 (bs, 1H, NH), 7.40 (dd, J = 9.0 Hz, J = 0.4 Hz, 1H, Ar-H), 7.05 (dd, J = 9.0 Hz, 2.5 Hz, 1H, Ar-H), 6.77 (d, J = 2.3 Hz, 1H, Ar-H), 3.82 (s, 3H, OCH₃) | 155.4 (Cquat), 132.1 (Cquat), 129.3 (Cquat), 118.3 (Ar-CH), 114.4 (Cquat), 114.0 (Ar-CH), 111.2 (Cquat), 101.3 (Ar-CH), 70.8 (Cquat), 55.4 (OCH₃) | mdpi.com |

High-Resolution Mass Spectrometry (HRMS/LC-MS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and molecular weight of this compound with exceptional accuracy. This technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which can be used to calculate the exact molecular formula.

Techniques such as electrospray ionization (ESI) are often coupled with mass spectrometry to gently ionize the molecule, preserving its structure. mdpi.com The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. This level of precision is crucial for the unambiguous confirmation of the identity of newly synthesized compounds. For instance, the calculated mass for a related indolizine derivative was found to be in excellent agreement with the experimentally observed mass, confirming its molecular formula. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.

The most characteristic feature in the FT-IR spectrum of this compound is the stretching vibration of the nitrile group (C≡N). This bond typically exhibits a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. spectroscopyonline.com The presence of this band is a strong indicator of the nitrile functionality. Additionally, the spectrum will show characteristic absorptions for the C-H and C=C bonds of the aromatic indolizine ring system. The analysis of the fingerprint region (below 1500 cm⁻¹) can provide further structural information. For related heterocyclic compounds, FT-IR has been used to identify key functional groups, confirming their structural features. iucr.org

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography provides the most definitive and detailed three-dimensional structural information for crystalline compounds like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.

This technique yields accurate bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and stereochemistry. While specific crystallographic data for this compound was not found in the provided search results, studies on related indolizine derivatives have utilized X-ray crystallography to confirm their structures. mdpi.commdpi.com For example, the crystal structure of a substituted indolizine derivative was determined, providing key insights into its molecular geometry. mdpi.com The ability to obtain a single crystal suitable for X-ray diffraction is a critical step in this powerful analytical method.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for both the isolation and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Column chromatography is a widely used preparative technique for purifying synthetic products. rsc.orgresearchgate.net In the synthesis of indolizine derivatives, column chromatography with a silica (B1680970) gel stationary phase and an appropriate eluent system (e.g., ethyl acetate/petroleum ether) is commonly employed to isolate the desired product from reaction byproducts and starting materials. rsc.org

Thin-layer chromatography (TLC) is a rapid and convenient analytical technique used to monitor the progress of reactions and to assess the purity of fractions collected from column chromatography. researchgate.net The retention factor (Rf) value of the compound provides an indication of its polarity and helps in identifying the desired product.

High-performance liquid chromatography (HPLC) , particularly in its preparative and semi-preparative modes, offers higher resolution for purification compared to traditional column chromatography. nih.gov Analytical HPLC can be used to determine the purity of the final this compound product with a high degree of accuracy.

Material Science and Advanced Functional Applications

Organic Fluorescent Molecules and Optoelectronic Properties

Indolizine-3-carbonitrile and its derivatives are a significant class of organic fluorescent molecules, with properties that make them suitable for various optoelectronic applications. chim.itupb.ro The inherent π-conjugated system of the indolizine (B1195054) core gives rise to its fluorescent nature. derpharmachemica.com The photophysical characteristics, such as absorption and emission wavelengths, quantum yield, and Stokes shift, can be precisely adjusted by modifying the substituents on the indolizine skeleton. upb.ro

Research has shown that the electron-withdrawing nature of the cyano group at the C3 position plays a crucial role in the molecule's electronic properties. The fluorescence behavior of these compounds is highly sensitive to their chemical environment and structural modifications. For instance, the attachment of different aryl groups to the indolizine core can tune the emission from cyan to deep-red. acs.org Density Functional Theory (DFT) calculations have confirmed the occurrence of intramolecular charge transfer (ICT) in phenyl-substituted indolizine frameworks, where electron density shifts from the indolizine core to the phenyl substituent upon excitation, influencing the emission properties. acs.org

The solvent environment also significantly impacts the photophysical behavior of these molecules. Studies on substituted indolizines have demonstrated a direct variation of fluorescence with solvent polarity, which can be attributed to fluorescence quenching through hydrogen bonding or other solvent effects. upb.ro This sensitivity to the environment is a key feature for their application in sensors.

Detailed research findings on the photophysical properties of a representative fluorescent indolizine derivative are summarized below.

Table 1: Photophysical Properties of a Substituted Indolizine Derivative in Various Solvents

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maximum (λ_em, nm) | Quantum Yield (Φ_F) |

|---|---|---|---|

| Dioxane | 278, 397, 417 | 496 | 0.38 |

| Carbon Tetrachloride | 277, 396, 416 | 486 | 0.45 |

| Dimethyl Sulfoxide | 271, 389, 415 | 523 | 0.17 |

Data derived from studies on fluorescent indolizine derivatives to illustrate typical photophysical characteristics. upb.ro

The tunability of these properties makes this compound derivatives promising candidates for use as organic sensitizer (B1316253) components in dye-sensitized solar cells (DSSCs) and other photoresponsive materials. chim.itresearchgate.net

Applications in Organic Light-Emitting Diodes (OLEDs)

The electroluminescent properties of indolizine derivatives make them highly suitable for applications in organic light-emitting diodes (OLEDs). chim.it The ability to fine-tune the emission color by altering the molecular structure is a critical advantage for developing full-color displays and solid-state lighting. upb.ro Indolizine-based compounds have been investigated as pure-color luminophores in OLEDs. upb.rorsc.org

Derivatives of this compound can serve as the emissive layer in an OLED device. Their high fluorescence quantum yields in the solid state are particularly important for achieving high-efficiency devices. acs.org Researchers have successfully developed aggregation-induced emission (AIE) luminogens based on the indolizine framework. acs.org These molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state, a phenomenon governed by the restriction of intramolecular rotation (RIR) and intramolecular charge transfer (ICT). acs.org

This AIE characteristic is highly desirable for OLEDs as it mitigates the aggregation-caused quenching (ACQ) effect that often plagues conventional fluorescent dyes in the solid state. By strategically mixing blue, cyan, and orange-emitting indolizine-based AIE-active compounds, it is possible to fabricate a functional white-light-emitting diode (WLED), demonstrating their practical potential in advanced optoelectronics. acs.org

Table 2: Emission Characteristics of Indolizine-Based AIE Luminogens

| Compound Type | Emission Color | Max Emission (Aggregated State, nm) |

|---|---|---|

| Phenyl-substituted Indolizine (Derivative 1) | Cyan | 496 |

| Phenyl-substituted Indolizine (Derivative 2) | Orange | 603 |

| Aldehyde-functionalized Indolizine | Deep-Red | 660 |

This table showcases the tunable emission of indolizine derivatives for potential OLED applications, based on reported research. acs.org

Use as Chemical Sensors and Bioprobes

The pronounced and tunable fluorescence of the this compound scaffold provides a robust platform for the design of chemical sensors and bioprobes. chim.itresearchgate.net The fluorescence of these molecules can be engineered to respond to changes in their local environment, such as variations in pH or the presence of specific analytes. chim.itworktribe.com This response often manifests as a "turn-on" or "turn-off" of the fluorescence signal, enabling the detection of target molecules. worktribe.com

Indolizine derivatives have been successfully employed as:

pH Sensors : The fluorescence intensity and wavelength can shift in response to changes in proton concentration. chim.itworktribe.com

Sensors for Volatile Organic Compounds (VOCs) : Specific derivatives have been designed to detect VOCs. chim.itworktribe.com

Bioprobes for Cellular Imaging : Their ability to fluoresce within biological environments makes them useful for cell labeling and imaging specific cellular components. chim.it For instance, indolizine-based fluorophores have been developed as selective turn-on probes for visualizing lipid droplets in living cells. nih.gov

Enzyme Inhibitor Probes : Certain 3-substituted indolizine-1-carbonitrile (B3051405) derivatives have been identified as inhibitors of microbial phosphatases, such as MptpA and MptpB, which are crucial for the virulence of pathogenic bacteria. derpharmachemica.comnih.gov This suggests their potential as scaffolds for developing probes to study these enzymatic processes.

The development of "Seoul-Fluor," a rationally designed fluorescent platform based on the indolizine core, highlights the versatility of this system. researchgate.net By modifying substituents at three different positions, the emission wavelength can be tuned across the full visible spectrum, and the quantum yield can be controlled, making it an ideal framework for creating switchable biosensors and fluorogenic bioprobes. researchgate.net

Table 3: Applications of Indolizine-Based Fluorescent Probes

| Probe Type | Target Analyte/Application | Principle of Detection |

|---|---|---|

| pH Sensor | Protons (H+) | pH-dependent fluorescence modulation |

| VOC Sensor | Volatile Organic Compounds | Fluorescence quenching/enhancement |

| Bioprobe | Lipid Droplets | "Turn-on" fluorescence in hydrophobic environments |

| Bioprobe | Cell Labeling | General fluorescence for imaging |

| Enzyme Probe | Bacterial Phosphatases (e.g., MptpB) | Inhibition of enzyme activity |

This table summarizes the diverse sensing and bioimaging applications of indolizine derivatives based on published studies. derpharmachemica.comchim.itworktribe.comnih.gov

Future Research Directions and Emerging Trends

Design and Synthesis of Next-Generation Indolizine-3-carbonitrile Derivatives

The development of next-generation this compound derivatives is centered on the principles of rational drug design to enhance biological efficacy, selectivity, and pharmacokinetic properties. Research efforts are increasingly directed towards modifying the core indolizine (B1195054) structure at various positions to modulate its activity.

Key design strategies include:

C3-Functionalization: While the carbonitrile group at C-3 is a defining feature, further derivatization at this position is being explored. Organocatalytic methods, for example, have been developed for the C3-alkylation of indolizines using electrophiles like ortho-hydroxybenzyl alcohols, enabling the synthesis of derivatives with diverse structural motifs. rsc.org

Substitution on the Pyridine (B92270) Ring: Functionalization of the six-membered ring is a critical strategy for fine-tuning the electronic and steric properties of the molecule. Introducing substituents such as bromine or carboxyethyl groups has been investigated as a means to enhance anticancer activity. mdpi.com

Substitution on the Pyrrole (B145914) Ring: Modifications to the five-membered ring, particularly at the C-1 and C-2 positions, can significantly impact biological targeting. For instance, the introduction of an ester group at the C-1 position has been shown to be advantageous for cytotoxic potential. mdpi.com

The synthesis of these next-generation compounds often relies on established reactions like the 1,3-dipolar cycloaddition of pyridinium (B92312) N-ylides, which provides a robust route to the core indolizine skeleton. mdpi.comnih.gov Future work will likely focus on creating libraries of these novel derivatives for high-throughput screening against a wide array of biological targets.

Table 1: Strategies in the Design of Novel Indolizine Derivatives

| Modification Site | Example Substituents | Intended Outcome | Reference |

|---|---|---|---|

| C-1 Position | Ester Group | Enhanced Cytotoxic Potential | mdpi.com |

| C-3 Position | Alkyl groups (via ortho-hydroxybenzyl alcohols) | Structural Diversity, Modulation of Biological Activity | rsc.org |

| Pyridine Ring | Bromine, Ethyl Ester | Improved Anticancer Activity | mdpi.com |

Multidisciplinary Approaches in Drug Discovery and Development

The journey from a promising chemical scaffold to a viable drug candidate is inherently complex, necessitating a multidisciplinary approach. For this compound, the integration of synthetic chemistry, computational science, and biological screening is becoming standard practice. nih.gov This synergistic strategy accelerates the discovery process by allowing for the rapid design, synthesis, and evaluation of new chemical entities.

A typical workflow involves:

Computational Design: In silico tools are used to design novel derivatives with predicted affinity for specific biological targets.

Chemical Synthesis: Chemists then synthesize the most promising candidates using efficient and scalable reaction pathways.